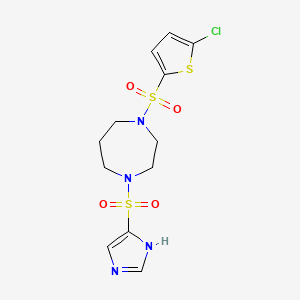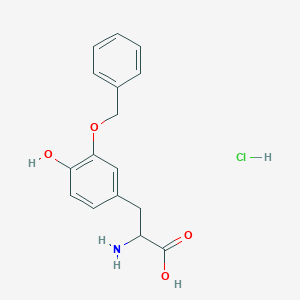
3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It likely contains an azetidin-2-one ring, which is a four-membered cyclic amine . This type of structure has been found in life-saving antibiotics such as penicillin and cephalosporin .
Synthesis Analysis
The synthesis of similar compounds often involves the use of β-lactams as versatile building blocks . For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is then followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The inherent rigidity of spirocyclic compounds, which are characterized by having two rings sharing the same atom, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Wissenschaftliche Forschungsanwendungen
Hypoglycemic Agents
One area of application for related compounds involves their potential as hypoglycemic agents. For instance, benzyloxazolidine-2,4-diones with oxazole-based side chains have been identified to lower blood glucose levels in genetically obese mice. The incorporation of benzofuran enhances their in vivo potency, indicating their relevance in diabetes research (Dow et al., 1991).
Synthesis of Azetidine-2,4-diones
Research has also focused on the synthesis methods for azetidine-2,4-diones and related compounds. A novel method involving a Norrish Type II photoreaction of 4-pyruvolyazetidin-2-ones has been developed, showcasing a pathway to obtain 1-substituted 3-phenylacetamidoazetidine-2,4-diones from potassium benzylpenicillinate (Kaura & Stoodley, 1988).
Agricultural Fungicide
Another significant application involves the development of new agricultural fungicides. Famoxadone, for example, is an oxazolidinone fungicide that demonstrates excellent control of various plant pathogens affecting grapes, cereals, tomatoes, potatoes, and other crops. This highlights the compound's utility in agricultural sciences (Sternberg et al., 2001).
Antimicrobial Agents
Oxazolidinones have also been investigated for their potential as antimicrobial agents. Research into novel oxazolidinone derivatives indicates their efficacy against bacterial and fungal strains, suggesting their application in developing new antimicrobial treatments (Devi et al., 2013).
Wirkmechanismus
Mode of Action
It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given the compound’s structure and synthesis process, it is likely that it may interact with pathways involving azetidine and oxetane rings . These heterocyclic structures are known to exhibit a variety of biological activities , suggesting that the compound could have multiple effects on different biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit a number of biological activities . This suggests that “3-((1-(2-(Benzyloxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” could potentially have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
3-[[1-(2-phenylmethoxyacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(10-22-9-12-4-2-1-3-5-12)17-6-13(7-17)8-18-15(20)11-23-16(18)21/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXNXEDNKWVVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COCC2=CC=CC=C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2862463.png)


![2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2862467.png)
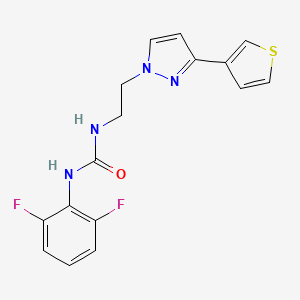
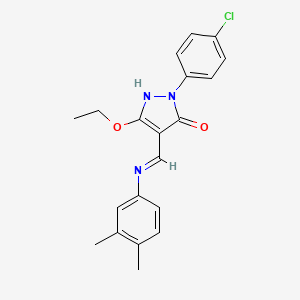
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)
![N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862473.png)
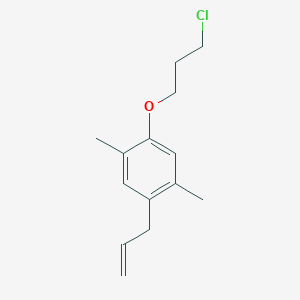
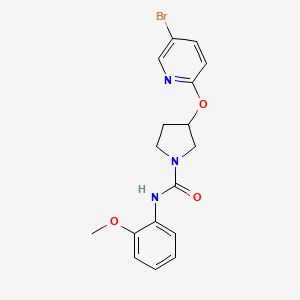
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2862476.png)
